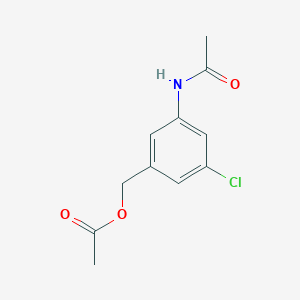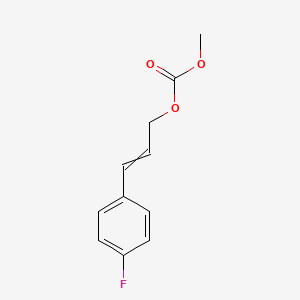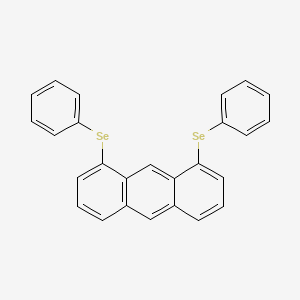
Cyclopentane-1,2,3,4,5-pentacarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane-1,2,3,4,5-pentacarboxylic acid is an organic compound with the molecular formula C10H10O10 It is characterized by a cyclopentane ring substituted with five carboxylic acid groups, one on each carbon atom of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For instance, the oxidation of cyclopentane-1,2,3,4,5-pentamethyl ester using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield cyclopentane-1,2,3,4,5-pentanol .
Applications De Recherche Scientifique
Cyclopentane-1,2,3,4,5-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cyclopentane-1,2,3,4,5-pentacarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: A simpler analog with only one carboxylic acid group.
Cyclopentane-1,2,3,4-tetracarboxylic acid: Similar structure but with one fewer carboxylic acid group.
Pentakis(methoxycarbonyl)cyclopentadiene: A related compound with ester groups instead of carboxylic acids.
Uniqueness: Cyclopentane-1,2,3,4,5-pentacarboxylic acid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a valuable compound for creating complex molecular architectures and studying multi-functional interactions .
Propriétés
Numéro CAS |
252899-58-4 |
|---|---|
Formule moléculaire |
C10H10O10 |
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
cyclopentane-1,2,3,4,5-pentacarboxylic acid |
InChI |
InChI=1S/C10H10O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1-5H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
ZGFPEYUIFUSQTR-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


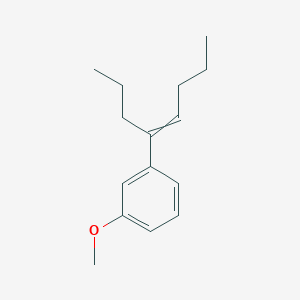

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
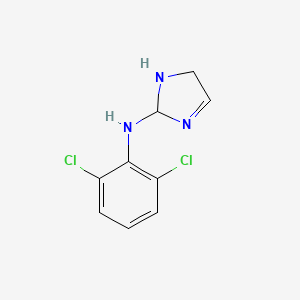
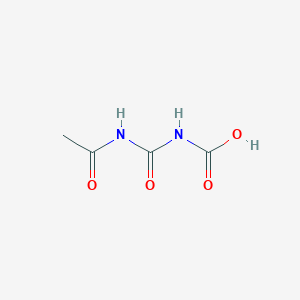
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
